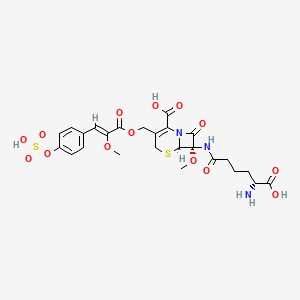

Cephamycin A

Description

Properties

CAS No. |

34279-78-2 |

|---|---|

Molecular Formula |

C25H29N3O14S2 |

Molecular Weight |

659.6 g/mol |

IUPAC Name |

(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-7-methoxy-3-[[(Z)-2-methoxy-3-(4-sulfooxyphenyl)prop-2-enoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C25H29N3O14S2/c1-39-17(10-13-6-8-15(9-7-13)42-44(36,37)38)22(34)41-11-14-12-43-24-25(40-2,23(35)28(24)19(14)21(32)33)27-18(29)5-3-4-16(26)20(30)31/h6-10,16,24H,3-5,11-12,26H2,1-2H3,(H,27,29)(H,30,31)(H,32,33)(H,36,37,38)/b17-10-/t16-,24-,25+/m1/s1 |

InChI Key |

AGMXVTRKEHGDRH-MYWSHXOVSA-N |

Isomeric SMILES |

CO/C(=C\C1=CC=C(C=C1)OS(=O)(=O)O)/C(=O)OCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CCC[C@H](C(=O)O)N)OC)SC2)C(=O)O |

Canonical SMILES |

COC(=CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)OCC2=C(N3C(C(C3=O)(NC(=O)CCCC(C(=O)O)N)OC)SC2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cephamycin A on Bacterial Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycins represent a potent class of β-lactam antibiotics characterized by their broad spectrum of activity and notable stability against β-lactamase enzymes. This technical guide delves into the core mechanism of action of Cephamycin A, a representative member of this class, on bacterial cell walls. It provides a detailed examination of its interaction with penicillin-binding proteins (PBPs), the molecular basis for its resistance to β-lactamases, and its ultimate impact on peptidoglycan synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for crucial assays, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals. For the purpose of providing concrete quantitative data, the well-characterized cephamycin, cefoxitin, is used as a representative analog for Cephamycin A.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic lysis. Its biosynthesis is a critical target for many antibiotics. Cephamycins, structurally similar to cephalosporins but distinguished by a 7-α-methoxy group, are highly effective inhibitors of this process.[1] This structural modification confers significant resistance to hydrolysis by β-lactamases, a common mechanism of bacterial resistance to other β-lactam antibiotics.[2] Understanding the precise mechanism of action of Cephamycin A is paramount for optimizing its clinical use and for the development of novel antibacterial agents that can overcome emerging resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of Cephamycin A, like all β-lactam antibiotics, is the disruption of the final stages of peptidoglycan synthesis.[3] This process is mediated by its covalent binding to and inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan chains.

Targeting Penicillin-Binding Proteins (PBPs)

PBPs are a diverse group of transpeptidases, carboxypeptidases, and endopeptidases that catalyze the final steps of peptidoglycan assembly. By binding to the active site of these enzymes, Cephamycin A effectively blocks the formation of the peptide cross-links that provide the cell wall with its structural integrity. This inhibition leads to the accumulation of defective peptidoglycan, ultimately resulting in cell lysis and bacterial death.

A newer cephamycin, CS-1170, has been shown to have high affinities for Escherichia coli PBP-1A, -1Bs, and -3, and very high affinity for the lower molecular weight PBPs 4, 5, and 6.[4][5] It does not, however, bind well to PBP-2.[4] The specific binding profile of a cephamycin to different PBPs can influence its spectrum of activity and morphological effects on bacteria.

Resistance to β-Lactamases

A key feature of cephamycins is their remarkable stability in the presence of β-lactamase enzymes. β-lactamases are produced by many bacteria and inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. The 7-α-methoxy group present in cephamycins sterically hinders the approach of the β-lactamase to the β-lactam ring, thereby protecting it from hydrolysis.[2] This intrinsic resistance allows cephamycins to be effective against many bacteria that are resistant to other cephalosporins and penicillins.

Quantitative Data

The following tables summarize key quantitative data for cefoxitin, a representative cephamycin, to illustrate the binding affinities to PBPs, minimum inhibitory concentrations against various bacterial strains, and kinetic parameters of its interaction with β-lactamases.

Table 1: Penicillin-Binding Protein (PBP) Affinities of Cefoxitin

| Organism | PBP | IC50 (µg/mL) |

| Escherichia coli DC2 | PBP1a | >1000 |

| PBP1b | >1000 | |

| PBP2 | >1000 | |

| PBP3 | 120 | |

| PBP4 | 0.8 | |

| PBP5/6 | 1.8 | |

| PBP7 | 0.8 | |

| PBP8 | 0.8 | |

| Streptococcus pneumoniae D39 | PBP1a | >100 |

| PBP1b | >100 | |

| PBP2a | >100 | |

| PBP2b | >100 | |

| PBP2x | 100 | |

| PBP3 | 0.08 |

Data sourced from Kocaoglu et al., 2015 and profiling studies of β-lactam selectivity.[3][6][7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Cefoxitin

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | ≤4 |

| Staphylococcus aureus (MRSA) | 8 to >256 |

| Escherichia coli | Varies by strain |

| Klebsiella pneumoniae | Varies by strain |

| Proteus mirabilis | Varies by strain |

| Bacteroides fragilis | Varies by strain |

MIC values can vary significantly depending on the specific strain and the testing methodology used. Data compiled from various sources.[8][9][10][11][12]

Table 3: Kinetic Parameters of Cefoxitin with Class C β-Lactamases

| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Enterobacter cloacae P99 | 0.010 - 1.7 | Low | - |

| Various Class C β-Lactamases | Low | Low | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Protocol: Broth Microdilution Method

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Cephamycin A in a suitable solvent at a high concentration.

-

Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the Cephamycin A stock solution across the wells of the plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well containing the serially diluted antibiotic and control wells (growth control without antibiotic and sterility control without bacteria) with the prepared bacterial suspension.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Cephamycin A at which there is no visible growth (turbidity) in the well.

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of an unlabeled antibiotic for PBPs by its ability to compete with a labeled penicillin for binding.

Protocol: Fluorescent Penicillin Competition Assay

-

Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells, lyse them, and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competition Reaction: Incubate the membrane preparations with various concentrations of unlabeled Cephamycin A for a specific time at a defined temperature (e.g., 30 minutes at 30°C).

-

Labeling with Fluorescent Penicillin: Add a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the reaction mixtures and incubate for a further period to label the PBPs that are not bound by Cephamycin A.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands is inversely proportional to the binding of Cephamycin A.

-

IC50 Determination: Quantify the band intensities and plot them against the concentration of Cephamycin A. The IC50 value, the concentration of Cephamycin A that inhibits 50% of the fluorescent penicillin binding, is then calculated.[6]

β-Lactamase Activity Assay

This assay measures the rate of hydrolysis of a β-lactam substrate by a β-lactamase enzyme.

Protocol: Spectrophotometric Assay using Nitrocefin

-

Enzyme and Substrate Preparation: Prepare a solution of purified β-lactamase or a crude cell lysate containing the enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare a stock solution of a chromogenic cephalosporin substrate, such as nitrocefin.

-

Reaction Initiation: In a cuvette or microplate well, mix the β-lactamase solution with the buffer. Initiate the reaction by adding a known concentration of the nitrocefin substrate.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a spectrophotometer. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be quantified.

-

Determination of Kinetic Parameters: To determine the effect of Cephamycin A, perform the assay in the presence of varying concentrations of the cephamycin. By measuring the initial reaction velocities at different substrate and inhibitor concentrations, kinetic parameters such as Km (Michaelis constant), Vmax (maximum velocity), and Ki (inhibition constant) can be calculated using appropriate enzyme kinetic models.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Cephamycin A and the workflows of the key experimental protocols.

Figure 1. Mechanism of action of Cephamycin A.

Figure 2. Workflow for MIC determination.

Figure 3. Workflow for PBP competition assay.

Conclusion

Cephamycin A exerts its bactericidal effect through the targeted inhibition of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell death. Its characteristic 7-α-methoxy group provides crucial stability against a wide range of β-lactamases, making it a valuable therapeutic option against many resistant bacterial strains. The quantitative data on PBP binding and MIC values, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of β-lactam antibiotics. A thorough understanding of its mechanism of action is essential for its effective clinical application and for the design of next-generation antibiotics to combat the ever-growing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillin-Binding Proteins, β-Lactamases, and β-Lactamase Inhibitors in β-Lactam-Producing Actinobacteria: Self-Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New cephamycin antibiotic, CS-1170: binding affinity to penicillin-binding proteins and inhibition of peptidoglycan cross-linking reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. idexx.com [idexx.com]

- 13. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephamycin A: A Comprehensive Technical Guide to its Natural Sources and Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin A is a potent β-lactam antibiotic belonging to the cephamycin family, a group of natural products renowned for their broad-spectrum antibacterial activity and notable resistance to β-lactamase degradation. This technical guide provides an in-depth exploration of the natural origins of Cephamycin A, focusing on the primary producing microorganisms. It details the fermentation processes, isolation and purification protocols, and the genetic basis of its biosynthesis. Quantitative production data is systematically presented, and key experimental methodologies are described to facilitate replication and further research. Visualizations of the biosynthetic pathway and experimental workflows are provided to enhance understanding of the complex processes involved in obtaining this valuable secondary metabolite.

Natural Sources and Producing Organisms

Cephamycin A, along with its close structural analog Cephamycin B, is primarily produced by various species of actinomycetes, with Streptomyces being the most prominent genus.[1][2][3][4][5] Unlike Cephamycin C, which is famously produced by Streptomyces lactamdurans and Streptomyces clavuligerus, Cephamycin A and B are signature products of other Streptomyces species.

Primary Producing Organism: Streptomyces griseus

The most well-documented producer of Cephamycins A and B is Streptomyces griseus.[4] Several strains of S. griseus have been isolated from soil samples and have demonstrated the ability to produce a mixture of these two cephamycins in submerged fermentation.[4]

Other Reported Producing Organisms

While S. griseus is a primary source, other actinomycetes have also been reported to produce cephamycins. Stapley et al. (1972) identified eight different species of Streptomyces capable of producing one or more cephamycins.[2][3][5] These findings underscore the widespread capability of Streptomyces to synthesize this class of antibiotics.

Fermentation for Cephamycin A Production

The production of Cephamycin A is achieved through submerged fermentation of the producing organism under controlled conditions. The yield of the antibiotic is highly dependent on the composition of the fermentation medium, as well as physical parameters such as temperature, pH, and aeration.

Quantitative Production Data

The following table summarizes the reported yields of Cephamycins A and B from Streptomyces griseus under different fermentation conditions.

| Strain | Medium | Fermentation Time (days) | Temperature (°C) | Yield (µg/mL) | Reference |

| S. griseus MA-2837 | Medium B | 4 | 28 | ~13 | Stapley et al., 1972 |

| S. griseus MA-2837 | Medium C | Not Specified | 28 | ~50 | Stapley et al., 1972 |

| S. griseus MA-2837 | Medium C | Not Specified | 24 | ~100 | Stapley et al., 1972 |

| S. griseus MA-4125 (improved isolate) | Medium C | 2 | 24 | 130-170 | Stapley et al., 1972 |

| S. griseus 4125 | Medium D (chemically defined) | 4 | 24 | 120 | Stapley et al., 1972 |

Experimental Protocol: Submerged Fermentation of Streptomyces griseus

This protocol is based on the methodologies described by Stapley et al. (1972).

1. Inoculum Preparation:

- A vegetative inoculum is prepared by growing the Streptomyces griseus strain in a suitable seed medium (e.g., Medium A containing beef extract, tryptone, yeast extract, glucose, and soluble starch) for 2-3 days at 28°C on a rotary shaker.

2. Production Fermentation:

- A production medium (e.g., Medium B containing cottonseed meal, distiller's solubles, and calcium carbonate, or the higher-yield Medium C with added glycerol and ammonium sulfate) is prepared and sterilized in baffled Erlenmeyer flasks or larger fermentors.

- The production medium is inoculated with the seed culture (typically 5-10% v/v).

- Fermentation is carried out at a controlled temperature (24-28°C) with constant agitation and aeration for 2 to 5 days.

- The pH of the fermentation is monitored and maintained within the optimal range for production.

3. Monitoring Production:

- Broth samples are periodically harvested.

- The mycelium is separated from the supernatant by centrifugation.

- The supernatant is assayed for antibiotic activity using a suitable indicator organism, such as Proteus vulgaris, in an agar diffusion assay.

Isolation and Purification of Cephamycin A

Cephamycin A is typically co-produced with Cephamycin B, necessitating a robust purification strategy to separate these closely related compounds. The process generally involves initial clarification of the fermentation broth followed by a series of chromatographic steps.

Experimental Protocol: Isolation and Separation of Cephamycins A and B

This protocol is adapted from the procedures outlined by Miller et al. (1972).[6]

1. Broth Clarification:

- The fermentation broth is filtered to remove the mycelial biomass.

- The clarified broth is then subjected to further purification.

2. Adsorption Chromatography:

- The clarified broth is passed through a column packed with a non-ionic adsorbent resin to capture the cephamycins.

- The column is washed to remove unbound impurities.

- The adsorbed cephamycins are then eluted with a suitable solvent.

3. Ion-Exchange Chromatography:

- The eluate from the adsorption step, containing a mixture of Cephamycins A and B, is applied to a dextran-based ion-exchange resin column.[6]

- The antibiotics are separated based on their differential binding affinities to the resin.

- A salt gradient is typically used to elute the separated Cephamycin A and Cephamycin B.

4. Desalting and Lyophilization:

- The fractions containing pure Cephamycin A are desalted using a suitable method, such as gel filtration or reverse osmosis.

- The purified Cephamycin A is then lyophilized to obtain a stable, dry powder.

Biosynthesis of Cephamycin A

The biosynthesis of cephamycins is a complex enzymatic process that starts from primary metabolites. The biosynthetic genes for cephamycins are often found clustered together on the chromosome of the producing organism. In some Streptomyces species, the cephamycin gene cluster is located adjacent to the clavulanic acid biosynthetic gene cluster, forming a "super-cluster".

The core structure of cephamycins is derived from three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and D-valine. A key distinguishing feature of cephamycins is the presence of a methoxy group at the C7 position of the cephem nucleus.

Cephamycin A Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of Cephamycin A.

Caption: Biosynthetic pathway of Cephamycin A.

Experimental Workflows

The overall process of obtaining Cephamycin A involves a series of sequential steps, from culturing the producing organism to isolating the final pure compound.

Fermentation and Isolation Workflow

The following diagram outlines the general workflow for the production and purification of Cephamycin A.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Cephamycins, a New Family of β-Lactam Antibiotics II. Isolation and Chemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Grouping of the genes of biosynthesis and resistance to beta-lactam antibiotics in cephamycin-C producing actinomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Antibiotic Class: Initial Studies on the Antibacterial Spectrum of Cephamycin A

For Immediate Release

A foundational pillar in the ongoing battle against bacterial resistance, the initial in-vitro studies of Cephamycin A revealed a promising antibacterial agent with a distinct spectrum of activity. This technical guide delves into the seminal research that first characterized the antibacterial properties of Cephamycin A, providing researchers, scientists, and drug development professionals with a comprehensive overview of its initial performance against a range of bacterial pathogens. This document outlines the quantitative data from these early studies, details the experimental protocols utilized, and visualizes the core mechanisms of action and resistance.

Introduction to Cephamycin A

Cephamycin A is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1] Structurally similar to cephalosporins, cephamycins are distinguished by the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[1] This structural modification confers a significant degree of stability against degradation by β-lactamase enzymes, a common mechanism of bacterial resistance to many penicillin and cephalosporin antibiotics.[1][2] Early research positioned Cephamycin A as a notable member of a new family of β-lactam antibiotics, demonstrating a unique activity profile, particularly when compared to its counterparts, Cephamycin B and C, and other established cephalosporins.[1]

Data Presentation: In-Vitro Antibacterial Spectrum of Cephamycin A

The initial evaluation of Cephamycin A's antibacterial activity was primarily conducted using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The following tables summarize the quantitative data from these seminal studies, offering a direct comparison of the in-vitro efficacy of Cephamycin A.

| Gram-Positive Bacteria | Cephamycin A (MIC µg/mL) | Cephamycin B (MIC µg/mL) | Cephamycin C (MIC µg/mL) | Cephaloridine (MIC µg/mL) | Cephalothin (MIC µg/mL) |

| Staphylococcus aureus | >100 | >100 | >100 | 0.25 | 0.25 |

| Streptococcus pyogenes | 12.5 | 25 | >100 | 0.06 | 0.06 |

| Bacillus subtilis | 3.1 | 6.2 | 50 | 0.12 | 0.25 |

| Gram-Negative Bacteria | Cephamycin A (MIC µg/mL) | Cephamycin B (MIC µg/mL) | Cephamycin C (MIC µg/mL) | Cephaloridine (MIC µg/mL) | Cephalothin (MIC µg/mL) |

| Escherichia coli | >100 | >100 | 25 | 6.2 | 6.2 |

| Klebsiella pneumoniae | >100 | >100 | 25 | 3.1 | 3.1 |

| Proteus mirabilis | >100 | >100 | 12.5 | 6.2 | 12.5 |

| Salmonella typhi | >100 | >100 | 25 | 3.1 | 3.1 |

| Shigella dysenteriae | >100 | >100 | 12.5 | 3.1 | 3.1 |

Initial in-vivo studies in mice further substantiated these findings, demonstrating that Cephamycin A was more effective against Gram-positive organisms compared to Cephamycin C, but less active against Gram-negative organisms.[3][4]

Experimental Protocols

The foundational data on the antibacterial spectrum of Cephamycin A was generated through meticulous in-vitro susceptibility testing. The primary method employed was the broth dilution test to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth dilution method is a classic and reliable technique for determining MIC values.

1. Preparation of Antibiotic Stock Solutions:

-

A stock solution of Cephamycin A is prepared by dissolving a known weight of the antibiotic in a suitable solvent to a specific concentration.

-

Serial twofold dilutions of the stock solution are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) to create a range of concentrations to be tested.

2. Inoculum Preparation:

-

A standardized suspension of the test bacterium is prepared from a pure culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Inoculation and Incubation:

-

Aliquots of the prepared bacterial inoculum are added to each tube or microplate well containing the serially diluted antibiotic.

-

Control tubes/wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

-

The tubes or microplates are incubated at a specified temperature (typically 35-37°C) for 16-20 hours.

4. Interpretation of Results:

-

Following incubation, the tubes/wells are examined for visible turbidity.

-

The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the test organism.

Visualizing the Mechanisms: Action and Resistance

To better understand the biological context of Cephamycin A's activity, the following diagrams illustrate its mechanism of action and the primary pathway of bacterial resistance.

Caption: Mechanism of action of Cephamycin A.

Caption: Workflow of β-lactamase mediated resistance.

Conclusion

The initial studies on Cephamycin A laid the groundwork for a new frontier in antibiotic research. While its activity against Gram-negative bacteria was found to be less potent than that of Cephamycin C, its enhanced stability against β-lactamases highlighted a critical advantage. This early research underscored the importance of the 7-α-methoxy group in conferring resistance to enzymatic degradation, a feature that would be exploited in the development of later-generation semi-synthetic cephamycins. The data and protocols from these foundational studies remain a valuable reference for scientists engaged in the discovery and development of novel antibacterial agents.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Cephamycins, a new family of beta-lactam antibiotics. IV. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of the β-Lactam Ring: Unraveling the Critical Role of the 7-alpha-methoxy Group in Cephamycin A's Antibacterial Prowess

For Immediate Release

A deep dive into the molecular intricacies of Cephamycin A reveals the 7-alpha-methoxy group as the linchpin of its potent antibacterial activity and remarkable stability against bacterial resistance mechanisms. This technical guide elucidates the pivotal role of this chemical moiety, offering valuable insights for researchers, scientists, and drug development professionals engaged in the ongoing battle against antimicrobial resistance.

Cephamycin A, a member of the cephamycin class of β-lactam antibiotics, distinguishes itself from its cephalosporin cousins through a unique structural feature: a methoxy group at the 7-alpha position of the cephem nucleus. This seemingly minor addition has profound implications for the antibiotic's efficacy, equipping it with a formidable defense against bacterial enzymes that readily neutralize many other β-lactam drugs. This in-depth guide explores the multifaceted contributions of the 7-alpha-methoxy group to Cephamycin A's mechanism of action, its spectrum of activity, and its resilience in the face of evolving bacterial resistance.

Superior Stability in the Face of β-Lactamase Onslaught

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. The 7-alpha-methoxy group of Cephamycin A provides steric hindrance, effectively shielding the β-lactam ring from the active site of many β-lactamases. This structural fortification grants Cephamycin A significant stability against a broad range of these destructive enzymes, including those that readily degrade other cephalosporins.[1][2][3]

This enhanced stability is a key factor in the expanded spectrum of activity observed with cephamycins. Many cephalosporin-resistant strains of bacteria owe their resistance to the production of β-lactamases, and Cephamycin A's ability to withstand these enzymes allows it to remain effective against such pathogens.[2][4]

Mechanism of Action: A Targeted Strike Against Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, Cephamycin A exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This crucial process is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). By binding to the active site of these enzymes, Cephamycin A prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive MIC data specifically for Cephamycin A is limited in the public domain, studies on Cephamycin C, a closely related compound, provide valuable insights into the general activity of this class of antibiotics.

Table 1: Comparative in vitro activity of Cephamycin C and other β-lactams

| Organism | Cephamycin C MIC (µg/mL) | Cephalothin MIC (µg/mL) | Cephaloridine MIC (µg/mL) |

| Staphylococcus aureus | 0.2 - >100 | 0.05 - 12.5 | 0.02 - 3.1 |

| Escherichia coli | 0.8 - >100 | 1.6 - >100 | 0.8 - 50 |

| Proteus mirabilis | 0.8 - 25 | 1.6 - >100 | 0.8 - >100 |

| Providencia stuartii | 3.1 - 25 | >100 | >100 |

Note: Data is compiled from historical studies and serves as a general representation of cephamycin activity. Specific values can vary between strains.[4]

Cephamycin C demonstrates comparable activity to cephalothins against Gram-negative organisms and, importantly, retains activity against some cephalosporin-resistant strains.[4]

Experimental Protocols

To facilitate further research and understanding of cephamycin activity, this section provides detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism on a solid medium.

Materials:

-

Cephamycin A powder

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or broth for inoculum preparation

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Cephamycin A in a suitable solvent at a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the stock solution to create a range of antibiotic concentrations.

-

Agar Plate Preparation: Add a defined volume of each antibiotic dilution to molten Mueller-Hinton agar, mix thoroughly, and pour into sterile petri dishes. Allow the agar to solidify. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration, typically 10^4 colony-forming units (CFU) per spot.

-

Inoculation: Using an inoculator, spot the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of Cephamycin A that completely inhibits visible bacterial growth.

β-Lactamase Stability Assay (Spectrophotometric Method)

This assay measures the rate of hydrolysis of a β-lactam antibiotic by a β-lactamase enzyme.

Materials:

-

Cephamycin A solution of known concentration

-

Purified β-lactamase enzyme

-

Spectrophotometer

-

Quartz cuvettes

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for Cephamycin A.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the buffer solution and the Cephamycin A solution.

-

Baseline Reading: Measure the initial absorbance of the reaction mixture before adding the enzyme.

-

Enzyme Addition: Add a specific amount of the β-lactamase enzyme to the cuvette and mix quickly.

-

Kinetic Measurement: Monitor the decrease in absorbance over time as the β-lactam ring is hydrolyzed.

-

Data Analysis: Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time curve. The stability of Cephamycin A can be compared to that of other β-lactam antibiotics by comparing their rates of hydrolysis. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can also be determined by performing the assay at various substrate concentrations.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.

References

- 1. Cephamycin - Wikipedia [en.wikipedia.org]

- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Cephamycin Antibiotic, CS-1170: Binding Affinity to Penicillin-Binding Proteins and Inhibition of Peptidoglycan Cross-Linking Reactions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Nature and Design: Cephamycin A and its Inextricable Link to the Cephalosporin Antibiotic Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephamycin A, a naturally occurring β-lactam antibiotic, holds a significant position within the broader family of cephalosporins. While sharing the fundamental 7-aminocephalosporanic acid nucleus, the defining characteristic of cephamycins is the presence of a 7α-methoxy group. This seemingly minor structural modification imparts a profound functional advantage: enhanced resistance to bacterial β-lactamases, a primary mechanism of antibiotic resistance. This technical guide provides a comprehensive exploration of the relationship between Cephamycin A and the cephalosporin family, delving into their comparative antimicrobial activity, divergent biosynthetic pathways, and shared mechanism of action. Detailed experimental protocols for key assays are provided to facilitate further research and development in this critical area of antimicrobial science.

Structural Relationship: The Defining 7α-Methoxy Group

The foundational structure of all cephalosporins is the cephem nucleus, a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring. The key distinction between classical cephalosporins and cephamycins, including Cephamycin A, lies at the C7 position of this nucleus. Cephamycins possess a methoxy group in the alpha-configuration at this position, a feature absent in cephalosporins.[1] This structural nuance is directly responsible for the enhanced stability of cephamycins against a wide range of β-lactamase enzymes.[1]

Table 1: Structural Comparison of Cephalosporin Core and Cephamycin Core

| Feature | Cephalosporin Core (7-aminocephalosporanic acid) | Cephamycin Core |

| Core Nucleus | Cephem | Cephem |

| Substitution at C7 | Hydrogen atom | 7α-methoxy group |

Comparative Antimicrobial Activity

The presence of the 7α-methoxy group endows cephamycins with a distinct antimicrobial profile compared to many cephalosporins, particularly against bacteria that produce β-lactamases. While often grouped with second-generation cephalosporins, cephamycins such as cefoxitin and cefotetan exhibit superior activity against many anaerobic bacteria, including Bacteroides fragilis, and certain Gram-negative aerobes.[1][2]

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) of Cephamycins and Cephalosporins against Select Bacterial Species

| Antibiotic Class | Antibiotic | Escherichia coli (ESBL-negative) | Klebsiella pneumoniae (ESBL-negative) | Bacteroides fragilis |

| Cephamycin | Cefoxitin | 8 / 16 | 4 / 16 | 16 / 64[3] |

| Cephamycin | Cefotetan | 0.5 / 4 | 1 / 8 | 5.4 / 23[4] |

| 1st Gen Cephalosporin | Cefazolin | 2 / 8 | 2 / >32 | >128 / >128 |

| 2nd Gen Cephalosporin | Cefuroxime | 4 / 16 | 2 / 16 | 64 / >128 |

| 3rd Gen Cephalosporin | Ceftriaxone | ≤0.25 / 0.5 | ≤0.25 / 1 | 32 / 128 |

| 4th Gen Cephalosporin | Cefepime | ≤0.25 / 0.5 | ≤0.25 / 1 | 32 / 128 |

Note: MIC values can vary depending on the study and the specific strains tested. The data presented is a representative summary from multiple sources.

Biosynthetic Pathways: A Shared Origin with a Key Diversion

Cephamycins and cephalosporins share the initial steps of their biosynthetic pathways, originating from the same amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[5] These are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The pathway diverges after the formation of deacetylcephalosporin C. In cephalosporin biosynthesis, this intermediate is acetylated to form cephalosporin C. In cephamycin-producing organisms, such as Streptomyces clavuligerus, a series of additional enzymatic steps occur, including the crucial methoxylation at the C7 position, leading to the formation of Cephamycin A and other related compounds.[6]

Mechanism of Action: A Unified Approach to Bacterial Cell Wall Inhibition

Despite their structural differences, cephamycins and cephalosporins share a common mechanism of action. As members of the β-lactam class of antibiotics, they target and inhibit penicillin-binding proteins (PBPs), which are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis.[7] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, these antibiotics disrupt the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of β-lactam antibiotics.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solutions (Cephamycin A, cephalosporins)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Antibiotic Dilution Series:

-

Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the expected MICs.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Within 15 minutes of preparation, add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. A slight haze or a single small button of growth at the bottom of the well is disregarded.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Assessment of β-Lactamase Stability by Spectrophotometric Assay

This protocol provides a method to assess the stability of β-lactam antibiotics in the presence of β-lactamase enzymes.

Materials:

-

UV-Vis spectrophotometer and quartz cuvettes

-

Purified β-lactamase enzyme solution (e.g., from Bacillus cereus or a specific clinical isolate)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Antibiotic stock solutions (Cephamycin A, cephalosporins)

-

Nitrocefin (a chromogenic cephalosporin substrate for control experiments)

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the β-lactamase enzyme in phosphate buffer. The concentration will need to be optimized based on the enzyme's activity.

-

Prepare solutions of the test antibiotics (cephamycins and cephalosporins) in phosphate buffer at a known concentration (e.g., 100 µM).

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to monitor the absorbance at a wavelength specific to the β-lactam ring of the antibiotic being tested (typically in the UV range, e.g., 260 nm).

-

Add the antibiotic solution to a cuvette and record the initial absorbance.

-

Initiate the reaction by adding a small volume of the β-lactamase solution to the cuvette and mix quickly.

-

Monitor the decrease in absorbance over time. The rate of decrease is proportional to the rate of hydrolysis of the β-lactam ring.

-

-

Data Analysis:

-

Calculate the initial rate of hydrolysis from the linear portion of the absorbance vs. time plot.

-

Compare the rates of hydrolysis for the different antibiotics. A slower rate of hydrolysis indicates greater stability to the β-lactamase.

-

-

Control Experiment:

-

As a positive control for β-lactamase activity, perform the assay using nitrocefin as the substrate. Hydrolysis of nitrocefin results in a color change that can be monitored at a visible wavelength (e.g., 486 nm).

-

Conclusion

The relationship between Cephamycin A and the cephalosporin family is a compelling example of how subtle molecular modifications can lead to significant pharmacological advantages. The defining 7α-methoxy group of cephamycins provides a crucial defense against β-lactamase-mediated degradation, broadening their spectrum of activity to include many cephalosporin-resistant pathogens. Understanding the nuances of their structure, activity, and biosynthesis is paramount for the rational design of new and more effective β-lactam antibiotics to combat the ever-growing challenge of antimicrobial resistance. The protocols and data presented in this guide serve as a valuable resource for researchers dedicated to this critical endeavor.

References

- 1. drgermophile.com [drgermophile.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Cefotetan: a review of the microbiologic properties and antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cephamycin A Susceptibility Testing via Broth Microdilution

For Research Use Only.

Principle

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[1][2] This protocol outlines the standardized procedure for determining the susceptibility of aerobic bacteria to Cephamycin A, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][4][5][6][7] The method involves preparing two-fold serial dilutions of Cephamycin A in a 96-well microtiter plate, inoculating the wells with a standardized bacterial suspension, and incubating under controlled conditions.[8][9] The MIC is then determined by visual inspection of turbidity.[2]

Materials and Reagents

-

Cephamycin A analytical powder

-

Sterile, 96-well, U-bottom or V-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[9]

-

Sterile deionized water or other appropriate solvent (consult manufacturer's data sheet)

-

Bacterial culture in log-phase growth

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile reagent reservoirs

-

Multichannel and single-channel precision pipettes with sterile tips

-

Incubator (35 ± 2°C, ambient air)[9]

-

Quality Control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[10][11][12]

Experimental Protocol

3.1. Preparation of Cephamycin A Stock Solution

-

Calculate Powder Weight: Prepare a stock solution of Cephamycin A, typically at a high concentration (e.g., 1280 µg/mL or 10x the highest desired test concentration) in a suitable solvent. Use the following formula to calculate the amount of antibiotic powder needed, accounting for its potency[1][13]: Weight (mg) = (Volume (mL) × Desired Concentration (µg/mL)) / (Assay Potency (µg/mg))

-

Dissolution: Accurately weigh the calculated amount of Cephamycin A powder and dissolve it in the appropriate sterile solvent (e.g., sterile deionized water). Ensure complete dissolution.

-

Sterilization: If the solvent is not sterile, the stock solution may be filter-sterilized using a 0.22 µm syringe filter. Confirm that the filter material does not bind the antibiotic.[1]

-

Storage: Aliquot the stock solution into sterile cryovials and store at -60°C or below. Avoid repeated freeze-thaw cycles.

3.2. Preparation of Bacterial Inoculum

-

Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.

-

Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). This suspension corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by making a 1:100 dilution (e.g., 0.1 mL of McFarland suspension into 9.9 mL of CAMHB), which results in a concentration of ~1.5 x 10⁶ CFU/mL. When 50 µL of this is added to 50 µL of broth/antibiotic in the well, the final concentration is achieved.

3.3. Microdilution Plate Preparation and Inoculation

-

Plate Layout: Designate wells for the antibiotic dilutions, a positive control (growth control: bacteria + broth, no antibiotic), and a negative control (sterility control: broth only).[14]

-

Broth Dispensing: Dispense 50 µL of CAMHB into all wells of the 96-well plate.

-

Serial Dilution:

-

Add 50 µL of the prepared Cephamycin A working stock solution to the first column of wells. This creates the highest concentration.

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column. This results in each well containing 50 µL of the appropriate antibiotic concentration.

-

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to each well, except for the negative control wells. This brings the total volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[8]

3.4. Incubation

-

Seal and Incubate: Cover the microtiter plates with a lid or sealing tape to prevent evaporation.

-

Conditions: Incubate the plates in a non-CO₂ incubator at 35 ± 2°C for 16-20 hours in ambient air.[2][9]

3.5. Reading and Interpreting Results

-

Validation: Before reading the test wells, check the control wells.

-

Negative Control: Must show no growth (clear).

-

Positive Control: Must show adequate growth (turbid button at the bottom).

-

-

MIC Determination: Examine the plate from the bottom using a reading mirror or an automated plate reader. The MIC is the lowest concentration of Cephamycin A at which there is no visible growth (i.e., the first clear well).

-

Quality Control: The MIC values for the QC strains must fall within the acceptable ranges specified in the data table below. If the QC results are out of range, the test results are considered invalid, and the assay must be repeated.[15]

Data Presentation and Quality Control

All quantitative data, including recommended QC ranges, are summarized below. Cephamycins (like Cefoxitin) often use standard QC strains. The acceptable MIC ranges for these strains are established by organizations like CLSI.

| Parameter | Recommendation |

| Solvent for Cephamycin A | Sterile Deionized Water (Verify with manufacturer) |

| Typical Concentration Range | 0.06 - 128 µg/mL |

| Final Inoculum Density | ~5 x 10⁵ CFU/mL |

| Incubation Conditions | 35 ± 2°C for 16-20 hours |

| Quality Control Strain 1 | Escherichia coli ATCC® 25922™ |

| Acceptable MIC Range (QC 1) | 1.0 - 4.0 µg/mL (Typical for similar cephems)[10][11] |

| Quality Control Strain 2 | Staphylococcus aureus ATCC® 29213™ |

| Acceptable MIC Range (QC 2) | 0.25 - 1.0 µg/mL (Typical for similar cephems)[10][11] |

| Quality Control Strain 3 | Pseudomonas aeruginosa ATCC® 27853™ |

| Acceptable MIC Range (QC 3) | >32 µg/mL (Typical for similar cephems)[10][11] |

Note: The provided QC ranges are based on published data for similar cephalosporin/cephem antibiotics and should be verified and established internally for Cephamycin A specifically.

Experimental Workflow Diagram

Caption: Workflow for Cephamycin A broth microdilution susceptibility testing.

References

- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. goldbio.com [goldbio.com]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gcsmc.org [gcsmc.org]

Application Notes and Protocols for Cephamycin A in Anaerobic Bacteriology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Cephamycin A and its derivatives (e.g., Cefoxitin, Cefotetan) in the field of anaerobic bacteriology research. This document outlines the mechanism of action, antimicrobial spectrum, and detailed protocols for in vitro susceptibility testing and in vivo efficacy studies.

Introduction to Cephamycin A

Cephamycin A belongs to the β-lactam class of antibiotics and is closely related to cephalosporins. A key structural feature of cephamycins is the presence of a 7-alpha-methoxy group, which confers significant stability against β-lactamase enzymes commonly produced by anaerobic bacteria.[1] This characteristic makes Cephamycin A and its derivatives potent agents against a wide range of anaerobic pathogens, which are often resistant to other β-lactam antibiotics.[2]

Mechanism of Action

Similar to other β-lactam antibiotics, Cephamycin A exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to cell lysis and death.

Antimicrobial Spectrum and In Vitro Activity

Cephamycin A and its derivatives exhibit a broad spectrum of activity against clinically significant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative cephamycins against common anaerobic pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Data Presentation

Table 1: In Vitro Activity of Cefoxitin against Anaerobic Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 8 | 32 | [4][5][6] |

| Clostridium perfringens | ≤0.06 | 1.0 | [7] |

| Fusobacterium nucleatum | 0.5 | 1 | [8] |

| Prevotella melaninogenica | 4 | 16 | [9] |

| Peptostreptococcus anaerobius | 0.25 | 1 | [10] |

Table 2: In Vitro Activity of Cefotetan against Anaerobic Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 16 | ≥256 | [4] |

| Clostridium perfringens | 0.5 | 2 | |

| Fusobacterium spp. | 4 | 16 | |

| Prevotella spp. | 2 | 8 | |

| Peptostreptococcus spp. | 1 | 4 | [11] |

(Note: MIC values can vary depending on the testing methodology and geographical location of the isolates.)

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.[12][13][14]

In Vitro Susceptibility Testing

This method is considered the gold standard for anaerobic susceptibility testing.[12]

Materials:

-

Cephamycin A (or derivative) analytical powder

-

Appropriate solvent for the antibiotic

-

Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood

-

Sterile petri dishes

-

Anaerobic incubation system (e.g., anaerobic chamber or jar system)

-

Inoculum replicating apparatus

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057)

Procedure:

-

Prepare Antibiotic Stock Solution: Prepare a stock solution of Cephamycin A at a concentration of 2560 µg/mL in the appropriate sterile solvent.

-

Prepare Agar Plates:

-

Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.

-

Prepare serial twofold dilutions of the Cephamycin A stock solution in sterile water or broth.

-

Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the desired final concentrations (e.g., 0.125 to 256 µg/mL). Also, prepare a growth control plate without any antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Prepare Inoculum:

-

From a 24-48 hour pure culture, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:10 in broth to obtain a final inoculum of approximately 1.5 x 10^7 CFU/mL.

-

-

Inoculate Plates: Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.

-

Incubation: Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of Cephamycin A that completely inhibits visible growth, or allows for the growth of only a faint haze or a single colony. The growth control plate should show confluent growth.

This method is a more convenient alternative for testing a large number of isolates.[12]

Materials:

-

Cephamycin A (or derivative) analytical powder

-

Appropriate solvent for the antibiotic

-

Supplemented anaerobic broth (e.g., Brucella broth with hemin and vitamin K1)

-

Sterile 96-well microtiter plates

-

Anaerobic incubation system

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Quality control strains

Procedure:

-

Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of Cephamycin A in the supplemented anaerobic broth directly in the wells of the microtiter plate. Each well should contain 100 µL of the antibiotic dilution. Include a growth control well with broth only.

-

Prepare Inoculum: Prepare the bacterial inoculum as described for the agar dilution method.

-

Inoculate Trays: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.5 x 10^6 CFU/mL.

-

Incubation: Cover the microtiter plates with a lid and incubate in an anaerobic environment at 35-37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of Cephamycin A that shows no visible turbidity (growth). This can be determined visually or with a microplate reader.

In Vivo Efficacy Studies (Murine Abscess Model)

This model is useful for evaluating the in vivo efficacy of Cephamycin A against anaerobic infections, particularly those caused by Bacteroides fragilis.[12][13][15]

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacteroides fragilis strain (e.g., ATCC 25285)

-

Anaerobically prepared culture medium (e.g., pre-reduced supplemented brain heart infusion broth)

-

Sterile saline

-

Cephamycin A (or derivative) for injection

-

Syringes and needles

Procedure:

-

Inoculum Preparation:

-

Grow Bacteroides fragilis in an anaerobic chamber in pre-reduced broth to the mid-logarithmic phase.

-

Harvest the bacteria by centrifugation and wash with sterile saline.

-

Resuspend the pellet in sterile saline to a final concentration of approximately 10^8 - 10^9 CFU/mL. To induce abscess formation, this can be mixed with a sterile adjuvant like sterilized cecal content.

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension subcutaneously or intraperitoneally.

-

-

Treatment:

-

Initiate treatment with Cephamycin A (e.g., Cefoxitin) at a predetermined time post-infection (e.g., 4 hours).

-

Administer the antibiotic via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a clinically relevant dose and frequency (e.g., 1-2 grams every 6-8 hours for adults, which can be scaled down for mice).[16] For example, a study used peroral cefoxitin at 0.5 mg/mL in drinking water to clear B. fragilis colonization.[12]

-

A control group should receive a placebo (e.g., sterile saline).

-

-

Evaluation of Efficacy:

-

Monitor the mice daily for signs of illness and mortality.

-

At the end of the study period (e.g., 7-14 days), euthanize the mice.

-

Measure the size of any abscesses that have formed.

-

Collect tissue samples (e.g., abscess material, spleen, liver) for quantitative culture to determine the bacterial load.

-

Compare the outcomes (survival, abscess size, bacterial load) between the treated and control groups to determine the efficacy of Cephamycin A.

-

Conclusion

Cephamycin A and its derivatives are valuable tools in anaerobic bacteriology research due to their potent activity and stability against β-lactamases. The protocols provided here, based on established CLSI guidelines, offer a framework for conducting reliable in vitro and in vivo studies. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable data, which is essential for both basic research and the development of new therapeutic strategies against anaerobic infections.

References

- 1. An Archetypical Model for Engrafting Bacteroides fragilis into Conventional Mice Following Reproducible Antibiotic Conditioning of the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-binding proteins in Bacteroides fragilis and their affinities for several new cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A unique class of Zn2+-binding serine-based PBPs underlies cephalosporin resistance and sporogenesis in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img.antpedia.com [img.antpedia.com]

- 5. Mechanism of action of cephalosporins and resistance caused by decreased affinity for penicillin-binding proteins in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cefoxitin as an Alternative to Carbapenems in a Murine Model of Urinary Tract Infection Due to Escherichia coli Harboring CTX-M-15-Type Extended-Spectrum β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Penicillin-binding proteins in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. A decisive period in cefoxitin prophylaxis of experimental synergistic wound infection produced by Bacteroides fragilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 15. Comparison of Cefoxitin and Cephalothin Therapy of a Mixed Bacteroides fragilis and Fusobacterium necrophorum Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

Application of Cephamycin A in Studies of ESBL-producing Enterobacteriaceae: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1][2][3][4] Infections caused by ESBL-producing Enterobacteriaceae represent a significant therapeutic challenge. Cephamycins, a subclass of β-lactam antibiotics, are structurally similar to cephalosporins but possess a unique 7-α-methoxy group.[5][6] This structural feature provides them with notable stability against hydrolysis by ESBLs, making them a subject of renewed interest as a potential carbapenem-sparing therapeutic option.[5][7][8]

This document provides detailed application notes and protocols for researchers studying the efficacy of Cephamycin A and other cephamycins against ESBL-producing Enterobacteriaceae.

Mechanism of Action and Resistance

Cephamycins, like other β-lactam antibiotics, exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. They are generally stable to hydrolysis by ESBLs due to the steric hindrance provided by their 7-α-methoxy group.[5] However, resistance to cephamycins can emerge through other mechanisms, such as the production of AmpC β-lactamases, which can hydrolyze cephamycins, or through alterations in outer membrane porins, which can limit drug entry into the bacterial cell.[8][9]

References

- 1. Extended-Spectrum β-Lactamases (ESBL): Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extended spectrum β-lactamase producing Enterobacteriaceae & antibiotic co-resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extended-spectrum β-lactamases: an update on their characteristics, epidemiology and detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cephamycin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro efficacy of cephamycins against multiple extended-spectrum β-lactamase-producing Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae isolates from dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Standard Operating Procedure for Cephamycin A Minimum Inhibitory Concentration (MIC) Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for determining the minimum inhibitory concentration (MIC) of Cephamycin A against aerobic bacteria using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This information is critical for assessing the antimicrobial activity of new compounds, monitoring the emergence of resistance, and guiding therapeutic choices. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Principle

The broth microdilution method involves preparing serial two-fold dilutions of Cephamycin A in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of Cephamycin A that completely inhibits visible growth of the bacteria.

Materials and Reagents

Materials

-

Sterile 96-well, U-bottom microtiter plates and lids

-

Sterile single- and multi-channel pipettes and tips

-

Sterile reagent reservoirs

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Spectrophotometer or McFarland turbidity standards

-

Sterile culture tubes

-

Inoculating loops and needles

Reagents

-

Cephamycin A powder (potency must be known)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or a suitable solvent as recommended by the manufacturer for Cephamycin A

-

0.85% sterile saline

-

Bacterial strains for testing

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[8][9][10]

Experimental Protocol

Preparation of Cephamycin A Stock Solution

-

Aseptically weigh a precise amount of Cephamycin A powder.

-

Calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Use the following formula:

-

Dissolve the Cephamycin A powder in the calculated volume of sterile deionized water or another appropriate solvent. Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared from sterile powder.

-

Aliquot the stock solution into sterile cryovials and store at -60°C or below until use. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done by visual comparison or using a spectrophotometer.

-

Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

Preparation of Microtiter Plates

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the Cephamycin A stock solution to the first well of each row to be tested, resulting in the highest concentration.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of concentrations.

-

The final volume in each well after adding the inoculum will be 100 µL.

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) for each tested organism.

Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum (prepared in section 4.2) to each well, except for the sterility control wells.

-

The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.[3]

-

Cover the plates with lids and incubate at 35 ± 2°C in ambient air for 16-20 hours for most rapidly growing bacteria.

Reading and Interpreting Results

-

After incubation, place the microtiter plate on a reading device or view it from the bottom using a mirror.

-

The MIC is the lowest concentration of Cephamycin A at which there is no visible growth (i.e., no turbidity or pellet at the bottom of the well).

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of the MIC testing.[9] This is achieved by testing reference bacterial strains with known susceptibility profiles in parallel with the clinical isolates.

-

QC Strains: A panel of QC strains, such as E. coli ATCC® 25922™, S. aureus ATCC® 29213™, and P. aeruginosa ATCC® 27853™, should be included with each batch of tests.[8][10]

-

Acceptance Criteria: The MIC values obtained for the QC strains must fall within the established acceptable ranges. As specific CLSI or EUCAST QC ranges for Cephamycin A are not currently published, laboratories should establish their own internal QC ranges based on repeated testing.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

| Bacterial Strain | Cephamycin A Concentration (µg/mL) | MIC (µg/mL) |

| Test Isolate 1 | 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 | 16 |

| Test Isolate 2 | 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 | >128 |

| E. coli ATCC® 25922™ | 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 | In-house range |

| S. aureus ATCC® 29213™ | 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 | In-house range |

| P. aeruginosa ATCC® 27853™ | 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 | In-house range |

Note: The concentration range provided is an example and should be adjusted based on the expected activity of Cephamycin A against the test organisms.

Visualization of Experimental Workflow and Logical Relationships

Caption: Workflow for Cephamycin A MIC Testing.

Caption: Key Relationships in MIC Determination.

References

- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefoxitin, a semisynthetic cephamycin antibiotic: susceptibility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apec.org [apec.org]

- 4. iacld.com [iacld.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. pid-el.com [pid-el.com]

- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

- 8. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gcsmc.org [gcsmc.org]

- 10. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utility of Cephamycin A in Antibiotic Synergy Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephamycin A belongs to the cephamycin class of β-lactam antibiotics, which are structurally similar to cephalosporins. A key feature of cephamycins is their notable stability against β-lactamase enzymes produced by various bacteria. This intrinsic resistance to enzymatic degradation makes Cephamycin A and its analogues valuable tools in antimicrobial research, particularly in the investigation of antibiotic synergy. When combined with other β-lactam antibiotics that are susceptible to β-lactamase hydrolysis, cephamycins can act as inhibitors of these enzymes, thereby restoring or enhancing the efficacy of the partner antibiotic.

These application notes provide a comprehensive overview of the utility of Cephamycin A in antibiotic synergy testing, with detailed protocols for assessing synergistic interactions. While specific quantitative data for Cephamycin A in synergy studies is limited in publicly available literature, we will use data from a closely related and well-studied cephamycin, Cefoxitin, as a representative example to illustrate the principles and data presentation for such studies.

Mechanism of Synergistic Action

The primary mechanism by which Cephamycin A exhibits synergy with other β-lactam antibiotics is through the inhibition of β-lactamase enzymes. Many pathogenic bacteria develop resistance to β-lactam antibiotics by producing these enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cephamycins, including Cephamycin A, are potent inhibitors of many common β-lactamases.

The synergistic interaction can be summarized as a logical workflow:

Caption: Logical workflow of Cephamycin A-mediated antibiotic synergy.

Experimental Protocols